7-Chloro-2-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-FLUOROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chromeno-pyrrole core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-FLUOROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The process often starts with the preparation of the chromeno-pyrrole core, followed by the introduction of the chloro, dimethylamino, and fluorophenyl groups under specific reaction conditions. Common reagents used in these steps include various halogenating agents, amines, and fluorinating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-FLUOROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: Halogen substitution reactions can be carried out to replace the chloro or fluoro groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different substituents.
Scientific Research Applications
7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-FLUOROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-FLUOROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with similar core structures, such as indole derivatives, are known for their diverse biological activities.
Chromeno Derivatives: Other chromeno derivatives also exhibit significant biological and chemical properties.
Uniqueness
What sets 7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-FLUOROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
This detailed article provides a comprehensive overview of 7-CHLORO-2-[3-(DIMETHYLAMINO)PROPYL]-1-(4-FLUOROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H20ClFN2O3 |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
7-chloro-2-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H20ClFN2O3/c1-25(2)10-3-11-26-19(13-4-7-15(24)8-5-13)18-20(27)16-12-14(23)6-9-17(16)29-21(18)22(26)28/h4-9,12,19H,3,10-11H2,1-2H3 |
InChI Key |
WABSAQLJPRHBPM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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